molecular formula C12H15F3N2O B2819789 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine CAS No. 1428233-91-3

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine

Cat. No.: B2819789
CAS No.: 1428233-91-3
M. Wt: 260.26
InChI Key: ZUNITGCGMNBAGJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidinylmethoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with piperidin-4-ylmethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the pyridine ring or the piperidinyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The piperidinyl group can enhance binding affinity, while the trifluoromethyl group can increase the compound’s lipophilicity, aiding in its cellular uptake. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-ylmethoxy)-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Piperidin-4-ylmethoxy)-4-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.

    2-(Piperidin-4-ylmethoxy)-4-fluoropyridine: Features a fluorine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9/h3,6-7,9,16H,1-2,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNITGCGMNBAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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